2-(2-Cyclohexylethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyclohexylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVYCDIPKWSKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 2 2 Cyclohexylethyl Pyrrolidine Systems
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions. This reactivity is central to the functionalization of 2-(2-Cyclohexylethyl)pyrrolidine and its derivatives.
N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)
The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the molecule's physical, chemical, and biological properties.
N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent. For instance, the reaction of a pyrrolidine derivative with an appropriate phenacyl halide can be a key step in the synthesis of more complex heterocyclic systems. arkat-usa.org The conditions for N-alkylation can be tailored to the specific substrate and alkylating agent, often employing a base to deprotonate the nitrogen and enhance its nucleophilicity. nih.gov For example, potassium carbonate in refluxing acetonitrile (B52724) has been used for the N-alkylation of pyrrolidine hydrochlorides with allyl bromide. nih.gov
N-Acylation introduces an acyl group onto the pyrrolidine nitrogen, forming an amide. This reaction is typically carried out using an acyl chloride, anhydride, or carboxylic acid activated with a coupling agent. N-acylation is a common strategy in the synthesis of complex molecules, including pyrrolopiperazine-2,6-diones. nih.govresearchgate.net The resulting amides can be stable entities or serve as intermediates for further transformations.
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | N-Alkyl-2-(2-cyclohexylethyl)pyrrolidine | nih.gov |
| N-Acylation | Acyl Chloride or Anhydride | N-Acyl-2-(2-cyclohexylethyl)pyrrolidine | nih.govresearchgate.net |
Amide and Carbamate (B1207046) Formation on the Nitrogen Atom
Beyond simple N-acylation, the pyrrolidine nitrogen can participate in the formation of more complex amide and carbamate linkages. These functional groups are prevalent in biologically active molecules and materials.
Amide formation can be achieved through various synthetic routes. One-pot multi-component reactions, such as the Ugi reaction, can be employed to construct complex amide-containing structures incorporating the pyrrolidine motif. nih.govresearchgate.net The resulting amides can exhibit a range of chemical properties and may be designed to undergo further reactions. For instance, amides can be activated and reduced in a one-pot procedure to yield the corresponding amines, providing a pathway to N-substituted pyrrolidines. mdpi.com
Carbamate formation involves the reaction of the pyrrolidine nitrogen with a chloroformate or a similar reagent. Carbamates are often used as protecting groups for the nitrogen atom, as they are generally stable but can be cleaved under specific conditions. researchgate.net The formation of pyrrolidine-carbamate self-immolative spacers has been explored, where the carbamate linkage is designed to cleave under certain stimuli, triggering the release of a payload molecule. nih.govnih.gov The reactivity of these systems can be finely tuned by modifying the substituents on the carbamate. nih.govnih.gov
| Functional Group | Formation Reaction | Key Features | Reference |
| Amide | Reaction with activated carboxylic acid, Ugi reaction | Stable linkage, can be reduced to amine | nih.govresearchgate.netmdpi.com |
| Carbamate | Reaction with chloroformate | Often used as a protecting group, can be designed for controlled cleavage | researchgate.netnih.govnih.gov |
Transformations of the Cyclohexylethyl Substituent
The cyclohexylethyl group attached to the pyrrolidine ring provides a scaffold for further chemical modifications, allowing for the introduction of additional functionality and the exploration of structure-activity relationships.
Ring Modifications of the Cyclohexane (B81311) Moiety
While direct, selective functionalization of the saturated cyclohexane ring can be challenging, it is possible to introduce functional groups through various synthetic strategies. These modifications can significantly alter the steric and electronic properties of the entire molecule. For instance, oxidation reactions could introduce hydroxyl or keto groups, while halogenation could provide a handle for further nucleophilic substitution or elimination reactions. The specific reagents and conditions would depend on the desired transformation and the presence of other functional groups in the molecule.
Derivatization of the Ethyl Linker
The two-carbon ethyl linker between the pyrrolidine and cyclohexane rings offers another site for chemical modification. For instance, oxidation of the benzylic position in an analogous 2-(2-phenylethyl)pyrrolidine (B24544) system could introduce a hydroxyl or carbonyl group. nih.gov While the cyclohexylethyl group lacks a benzylic position, radical halogenation could potentially introduce a functional group on the ethyl chain, which could then be further elaborated.
Ring-Opening and Rearrangement Reactions of the Pyrrolidine Nucleus
Under certain conditions, the pyrrolidine ring itself can undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of different heterocyclic or acyclic structures, expanding the synthetic utility of the this compound scaffold.
Ring-opening reactions of pyrrolidines are less common than for strained rings like azetidines but can be induced under specific conditions. researchgate.net For instance, treatment of N-substituted pyrrolidinium (B1226570) ions with strong bases can lead to ring-opening. researchgate.net The presence of activating groups on the ring can facilitate these processes.
Advanced Catalytic Transformations on Pyrrolidine Scaffolds
The saturated nitrogen-containing heterocycle of the pyrrolidine system is a key feature in many biologically active molecules. nih.gov The development of selective and efficient methods for functionalizing these structures is crucial for drug discovery and medicinal chemistry. nih.gov Advanced catalytic methods provide powerful tools for these transformations.
Transition Metal-Catalyzed C-H Activation and Functionalization
Transition metal-catalyzed C-H activation has become a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org On pyrrolidine scaffolds like this compound, the nitrogen atom can act as a directing group, guiding the metal catalyst to specific C-H bonds to achieve high regioselectivity. youtube.com
Research Findings:
Palladium Catalysis: Palladium catalysts are widely used for C-H functionalization. rsc.org In systems related to this compound, the nitrogen atom can coordinate to a Pd(II) center, facilitating the cleavage of a proximate C-H bond. nih.gov This often occurs through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage occurs without a change in the metal's oxidation state. youtube.comyoutube.com For alicyclic amines, this strategy can enable transannular C-H functionalization, where the catalyst reaches across the ring to activate a remote C-H bond, guided by the substrate's conformation. nih.gov For instance, palladium has been shown to catalyze the arylation of alicyclic amines, with the addition of a secondary directing group, such as a fluoroamide, sometimes required to achieve high yields. nih.gov
Rhodium Catalysis: Dirhodium tetracarboxylate catalysts are effective for carbene-mediated C-H insertion reactions. nih.govnih.govacs.orgresearchgate.net These reactions can functionalize allylic C(sp³)–H bonds in the synthesis of highly substituted, stereoenriched β-arylpyrrolidines. nih.govnih.govacs.org While direct C-H activation on the cyclohexylethyl substituent of the title compound is not explicitly detailed, the principles suggest that a suitably designed rhodium catalyst could target the C-H bonds on the ethyl linker or the cyclohexyl ring, directed by the pyrrolidine nitrogen.
Selectivity: The use of directing groups is a primary strategy for achieving site selectivity in C-H functionalization. youtube.com The geometry and distance between the directing group and the target C-H bond are critical factors. youtube.com In the case of this compound, the nitrogen atom could direct functionalization to the α-position of the pyrrolidine ring or potentially to the C-H bonds of the ethyl sidechain. Steric hindrance from the bulky cyclohexyl group would likely play a significant role in determining the accessible sites for the catalyst. youtube.com
Table 1: Representative Transition Metal-Catalyzed C-H Functionalization on Alicyclic Amines
| Catalyst System | Substrate Type | Transformation | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / CsOPiv | Alicyclic Amine with Fluoroamide DG | Transannular C-H Arylation | High regioselectivity for remote C-H bonds; leverages boat conformation. nih.gov |
| Rh₂(S-NTTL)₄ | trans-Alkenes | Intermolecular Allylic C-H Functionalization | Leads to stereodefined β-arylpyrrolidines after further steps. nih.govnih.govacs.org |
| Pd(II) / N-Fluorobenzenesulfonimide (NFSI) | N-Aryl Pyrrolidines | C-H Fluorination | Utilizes a directing group strategy for selective C(sp³)–H fluorination. nih.gov |
Carboamination Reactions and Mechanistic Insights
Carboamination is a powerful reaction that forms a carbon-nitrogen and a carbon-carbon bond across an alkene in a single step. wikipedia.org This transformation is highly efficient for constructing nitrogen-containing heterocycles like pyrrolidines, often creating up to two new stereocenters. wikipedia.orgnih.gov While this section typically describes the synthesis of pyrrolidines, the principles are relevant to the functionalization of molecules containing both an amine and an alkene.
Research Findings:
Palladium-Catalyzed Carboamination: Palladium catalysts are prominent in carboamination reactions. wikipedia.org The mechanism can vary depending on the catalyst's oxidation state cycle.
Pd(0)/Pd(II) Cycle: This pathway typically involves oxidative addition of an aryl halide to Pd(0), followed by coordination of the tethered amine. A key syn-aminopalladation step occurs where the alkene inserts into the Pd-N bond. The reaction concludes with C-C bond-forming reductive elimination to yield the pyrrolidine product. wikipedia.orgnih.govnih.gov This method is effective for substrates with N-aryl, N-acetyl, or N-Boc groups. nih.gov
Pd(II)/Pd(IV) Cycle: In this cycle, an anti-aminopalladation is often observed. wikipedia.orgnih.gov This mechanism can be effective for less nucleophilic, electron-deficient nitrogen groups like N-tosyl. nih.gov It can also be used in reactions that incorporate unactivated arenes through a C-H activation step, which is proposed to proceed via electrophilic aromatic substitution on a Pd(IV) intermediate.
Copper-Catalyzed Carboamination: Copper(II) carboxylate-promoted reactions provide an alternative route for the intramolecular carboamination of unactivated olefins. nih.gov Mechanistic studies support a process involving intramolecular syn-aminocupration, followed by the intramolecular addition of a carbon radical to an aromatic ring to form the C-C bond. nih.gov
Rhodium-Catalyzed Carboamination: Rhodium catalysts have been developed for intermolecular carboamination reactions, expanding the scope of this transformation. wikipedia.org
Table 2: Mechanistic Comparison of Palladium-Catalyzed Carboamination
| Catalytic Cycle | Key Intermediate Step | Stereochemistry of Aminopalladation | Typical Nitrogen Nucleophile |
|---|---|---|---|
| Pd(0)/Pd(II) | Migratory insertion of alkene into Pd-N bond | syn-addition wikipedia.orgnih.gov | Electron-rich (N-Aryl, N-Boc) nih.gov |
Nucleophilic Substitution Reactions and Their Applications
Nucleophilic substitution is a fundamental class of reactions in organic chemistry and is highly applicable to pyrrolidine systems. numberanalytics.combyjus.com The nitrogen atom in this compound is a secondary amine, making it inherently nucleophilic. nih.gov This property can be harnessed, or reactions can be directed to other positions on the pyrrolidine ring through various strategies.
Research Findings:
α-Functionalization via Iminium Intermediates: A common strategy for functionalizing the α-position of pyrrolidines involves the formation of a cyclic iminium ion. This can be achieved through oxidation. The resulting electrophilic iminium ion is then susceptible to attack by a wide range of nucleophiles, leading to the formation of α-substituted pyrrolidines. rsc.org For example, using a quinone monoacetal as an oxidizing agent allows for the direct arylation of pyrrolidine at the α-position with various naphthol and indole (B1671886) nucleophiles. rsc.org
Ring-Expansion Cascades: Functionalized pyrrolidines can be synthesized via nucleophilic attack in ring-opening and ring-expansion cascades. For instance, an N-bromosuccinimide-induced cascade involving cinnamylaziridines proceeds through nucleophilic attack by an amine to form highly functionalized pyrrolidines diastereoselectively. rsc.org This suggests that a pre-functionalized this compound could undergo further elaboration through similar nucleophilic pathways.
Phosphine-Catalyzed Cyclizations: Nucleophilic phosphines can catalyze intramolecular Michael reactions of N-allylic substituted α-amino nitriles to construct functionalized pyrrolidine rings. nih.govacs.org This highlights the use of nucleophilic catalysis to build the pyrrolidine scaffold itself.
Factors Influencing Reactivity: The rate and mechanism (Sₙ1 vs. Sₙ2) of nucleophilic substitution reactions are influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the solvent. numberanalytics.combyjus.comyoutube.com Polar aprotic solvents generally enhance the rate of Sₙ2 reactions, which proceed with an inversion of stereochemistry, a crucial aspect in the synthesis of chiral molecules. numberanalytics.comyoutube.com The pyrrolidine nitrogen itself is a strong nucleophile, and its reactivity can be tuned by the substituents on the ring. nih.gov
Table 3: Examples of Nucleophilic Substitution Applications in Pyrrolidine Chemistry
| Reaction Type | Reagents/Catalyst | Product Type | Key Application/Feature |
|---|---|---|---|
| α-Arylation | Quinone Monoacetal / DABCO | α-Aryl-substituted pyrrolidines | Direct C-H functionalization via an iminium ion intermediate. rsc.org |
| Aziridine Ring Expansion | N-Bromosuccinimide (NBS) / Amine Nucleophile | Functionalized Pyrrolidines | Diastereoselective synthesis with three stereocenters. rsc.org |
| Intramolecular Michael Reaction | Nucleophilic Phosphine (B1218219) (PBu₃) | 2,4-Disubstituted Pyrrolidines | Efficient construction of functionalized pyrrolidines via 5-endo-trig cyclization. acs.org |
Mechanistic Insights and Computational Investigations
Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis
The synthesis of the pyrrolidine ring, the core of 2-(2-Cyclohexylethyl)pyrrolidine, can be achieved through various chemical reactions. Modern computational and analytical techniques have been instrumental in unraveling the step-by-step processes of these syntheses.
Computational Studies on Reaction Pathways and Energy Barriers
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of pyrrolidine synthesis. These computational methods allow for the mapping of reaction pathways and the calculation of energy barriers for each step.
For instance, in the synthesis of pyrrolidinedione derivatives, which share the fundamental pyrrolidine ring, DFT and Møller–Plesset perturbation theory (MP2) have been employed to study the entire reaction process. nih.gov This includes key stages such as Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org
Computational studies have revealed that the energy barrier for the initial deprotonated nitromethane (B149229) addition to a precursor molecule is relatively low, at 21.7 kJ mol⁻¹. rsc.orgresearchgate.net However, a subsequent proton transfer step has a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The crucial cyclization step, which forms the five-membered pyrrolidine ring, has a remarkably low energy barrier of 11.9 kJ mol⁻¹ when the process is assisted by the protonation of a carbonyl group. nih.govrsc.org This highlights the critical role of reaction conditions in facilitating the formation of the pyrrolidine ring.
Table 1: Calculated Energy Barriers in a Pyrrolidine Synthesis Pathway
| Reaction Step | Energy Barrier (kJ mol⁻¹) |
| Deprotonated Nitromethane Addition | 21.7 rsc.orgresearchgate.net |
| Proton Transfer | 197.8 rsc.orgresearchgate.net |
| Cyclization (Proton-assisted) | 11.9 nih.govrsc.org |
Spectroscopic and Kinetic Analysis of Intermediate Species
Experimental techniques such as spectroscopy and kinetic analysis provide real-world data to complement and validate computational findings. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for identifying and characterizing the transient intermediate species that form during a reaction. nih.govresearchgate.net
Kinetic studies, which measure the rate of a reaction, can help to determine the turnover-limiting step and understand the influence of catalysts and reaction conditions. acs.org For example, in the copper-catalyzed synthesis of pyrrolidines, monitoring the reaction progress under different conditions has provided evidence for the involvement of specific copper complexes as intermediates. nih.gov The distinct reaction profiles observed when starting with different precursors confirm that certain species are indeed part of the catalytic cycle. nih.gov
The combination of spectroscopic and kinetic data allows for the construction of a detailed picture of the reaction mechanism, identifying key intermediates and the factors that control the reaction rate. This knowledge is crucial for developing more efficient and selective synthetic routes to pyrrolidines like this compound.
Theoretical Analysis of Molecular Conformation and Stereochemistry
The three-dimensional shape of a molecule, its conformation and stereochemistry, is intrinsically linked to its properties and reactivity. Theoretical calculations are indispensable for understanding the conformational preferences of the pyrrolidine ring.
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Preferences
Ab initio and DFT methods are widely used to investigate the conformational landscape of the pyrrolidine ring. acs.org These calculations can predict the relative energies of different conformations, such as the "axial" and "equatorial" forms, which refer to the orientation of substituents on the ring. rsc.org
For the parent pyrrolidine molecule, extensive computational studies have been performed to determine the most stable conformation. acs.org The results of these calculations have sometimes shown a dependence on the level of theory and the basis set used. acs.org However, high-level computations, such as those using the aug-cc-pVQZ basis set with B3LYP, have concluded that the N-H equatorial conformer is the most stable form of pyrrolidine. acs.org This theoretical prediction is in agreement with experimental data from microwave spectroscopy. acs.org
These theoretical approaches provide a foundational understanding of the conformational behavior of the pyrrolidine ring, which is essential for predicting the structure of more complex derivatives like this compound.
Pseudorotational Profiles and Energetics of the Pyrrolidine Ring
The pyrrolidine ring is not a rigid, planar structure. It undergoes a continuous, low-energy motion called pseudorotation, where the "pucker" of the ring moves around its circumference. This dynamic process can be described by a pseudorotational profile, which maps the energy of the molecule as a function of the puckering angle.
Quantum chemical calculations have been used to model the pseudorotational path of pyrrolidine. rsc.org These studies have determined the energy barrier for pseudorotation, which is the energy required for the ring to transition between different puckered forms. rsc.org The calculated barrier for pseudorotation in pyrrolidine has been found to be around 284 cm⁻¹ (or approximately 3.4 kJ mol⁻¹). rsc.org The energy difference between the equatorial and axial conformers is much smaller, on the order of 17 cm⁻¹ (or approximately 0.2 kJ mol⁻¹). rsc.org
Table 2: Calculated Energetics of Pyrrolidine Pseudorotation
| Parameter | Energy (cm⁻¹) | Energy (kJ mol⁻¹) |
| Energy Preference for Equatorial Conformer | 17 rsc.org | ~0.2 |
| Barrier for Pseudorotation | 284 rsc.org | ~3.4 |
In Silico Approaches to Structure-Reactivity Correlations
In silico methods, which are computational approaches to drug discovery and chemical research, play a significant role in establishing relationships between the structure of a molecule and its reactivity. For pyrrolidine derivatives, these methods can be used to predict how changes in the molecular structure will affect their chemical behavior.
By calculating various molecular properties and descriptors, researchers can build models that correlate these features with experimental observations. nih.gov For example, in the context of developing new catalysts or bioactive molecules, in silico studies can help to identify which structural modifications are most likely to lead to improved performance. nih.govresearchgate.net
These computational screening approaches can accelerate the research and development process by prioritizing the synthesis of the most promising candidate molecules. For a compound like this compound, in silico methods could be used to predict its reactivity in different chemical environments or to design related molecules with tailored properties.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the structural or physicochemical properties of reacting molecules with their chemical reactivity, such as reaction rates or yields. nih.gov By developing a QSRR model for the synthesis of this compound, it is possible to predict the efficiency of a given synthetic approach and to guide the selection of optimal starting materials and reaction conditions.
Developing a QSRR Model:
A typical workflow for developing a QSRR model for the synthesis of this compound would involve:
Data Collection: A dataset of reactions leading to substituted pyrrolidines would be compiled from the literature or high-throughput experimentation. This dataset would include the structures of the reactants and the corresponding reaction yields.
Descriptor Calculation: For each reactant, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as random forests and neural networks, a mathematical relationship between the calculated descriptors and the reaction yield is established. nih.govresearchgate.net
Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques to ensure its robustness and reliability.
Hypothetical QSRR Data for Pyrrolidine Synthesis:
To illustrate, consider a hypothetical dataset for a key cyclization step in the synthesis of pyrrolidine derivatives. The QSRR model might reveal that a combination of electronic and steric descriptors of a precursor molecule significantly influences the reaction yield.
| Precursor Derivative | Electronic Descriptor (e.g., LUMO energy) | Steric Descriptor (e.g., Sterimol L) | Predicted Yield (%) | Experimental Yield (%) |
| 1 | -1.2 eV | 5.8 | 75 | 72 |
| 2 | -1.5 eV | 6.2 | 68 | 65 |
| 3 | -1.0 eV | 5.5 | 82 | 85 |
| 4 | -1.3 eV | 6.0 | 71 | 70 |
| 5 | -1.1 eV | 5.6 | 80 | 81 |
This data suggests that lower LUMO energy and a smaller steric footprint at a specific position on the precursor might correlate with higher reaction yields. For the synthesis of this compound, such a model could be used to fine-tune the structure of the acyclic precursor to maximize the yield of the desired cyclized product.
Virtual Screening Methodologies for Synthetic Route Optimization
Virtual screening, a computational technique traditionally used in drug discovery to identify potential drug candidates, is increasingly being adapted for synthetic route optimization. acs.orgrsc.org Instead of screening for binding affinity to a biological target, virtual screening for synthesis aims to identify the best reagents, catalysts, or reaction conditions for a specific transformation. acs.org
Workflow for Synthetic Route Optimization:
For the synthesis of this compound, a virtual screening workflow could be designed to optimize a critical step, such as an intramolecular hydroamination or a reductive amination. researchgate.netmdpi.com
Library Generation: A virtual library of potential catalysts (e.g., various transition metal complexes) or reagents (e.g., different reducing agents) is created.
Computational Evaluation: Each component of the virtual library is computationally evaluated for its potential to effect the desired transformation. This can be done using a variety of methods, from rapid, descriptor-based models to more computationally intensive quantum mechanical calculations that estimate reaction barriers.
Ranking and Selection: The virtual library members are ranked based on the predicted reaction outcome (e.g., highest predicted yield, lowest activation energy).
Experimental Validation: The top-ranked candidates from the virtual screen are then selected for experimental validation to confirm their efficacy in the synthesis of this compound.
Hypothetical Virtual Screening for Catalyst Selection:
Imagine a scenario where a palladium-catalyzed intramolecular C-H amination is being optimized for the synthesis of the pyrrolidine ring. A virtual screening campaign could be employed to select the optimal phosphine (B1218219) ligand for the palladium catalyst.
| Phosphine Ligand | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |
| Triphenylphosphine | 25.2 | 45 |
| Tri(o-tolyl)phosphine | 28.1 | 30 |
| XPhos | 22.5 | 85 |
| SPhos | 23.1 | 80 |
| Buchwald-Phos | 26.5 | 40 |
Based on these hypothetical computational results, XPhos and SPhos would be prioritized for experimental testing, as they are predicted to lead to the highest reaction yields due to lower activation energies for the key catalytic step. This approach can significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis. chimia.ch
Synthetic Applications and Broader Utility of Pyrrolidine Scaffolds
Pyrrolidine (B122466) Derivatives as Chiral Building Blocks in Organic Synthesis
The inherent chirality of many pyrrolidine derivatives, such as the readily available amino acid L-proline and its counterpart 4-hydroxyproline, has established them as indispensable chiral building blocks in asymmetric synthesis. nih.govnih.gov Chemists utilize these pre-existing stereocenters to construct complex molecules with high levels of stereocontrol, a critical requirement for developing pharmacologically active compounds.
The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, for example, can be achieved through various stereocontrolled methods. acs.org One approach involves the reaction of chiral starting materials, such as a glycerol-derived bistriflate with an aminosulfone, to produce the pyrrolidine ring via sequential nucleophilic substitutions. acs.org Another powerful strategy is the asymmetric deprotonation of N-Boc-pyrrolidine, which allows for the enantioselective synthesis of 2-substituted pyrrolidines. acs.org These methods provide access to a library of chiral pyrrolidine derivatives that serve as key intermediates in the total synthesis of natural products and novel drug candidates. nih.gov
The utility of these building blocks is showcased in the synthesis of various alkaloids and other biologically active molecules where the precise three-dimensional arrangement of atoms is crucial for their function. baranlab.org
Integration into Complex Organic Architectures and Natural Product Analogues
The pyrrolidine ring is a fundamental structural motif found in a multitude of complex natural products, particularly alkaloids. nih.govbaranlab.org Its presence in molecules like nicotine, hygrine, and the more complex Aspidosperma and Stemona alkaloids highlights its significance in nature's synthetic repertoire. nih.govwikipedia.org Consequently, synthetic chemists have developed numerous strategies to incorporate the pyrrolidine scaffold into the total synthesis of these and other complex organic architectures.
Polycyclic alkaloid natural products that feature pyrrolidine and pyrrolidinone (a pyrrolidine ring with a ketone group) motifs are frequent targets for total synthesis. nih.gov Pyrrole (B145914) and its derivatives are often used as starting materials to construct these intricate frameworks. nih.gov Furthermore, natural product-derived chiral pyrrolidine-2,5-diones have been used to create a diverse array of fused heterocyclic ring systems, including tetrahydropyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles, which are skeletons for pharmacologically important compounds. acs.org
The development of novel synthetic methods continues to expand the ability to integrate pyrrolidine rings into complex structures. For instance, multicomponent reactions offer an efficient pathway to highly substituted pyrrolidine derivatives that can be further elaborated into intricate molecular designs.
Development of Novel Organocatalytic Systems based on Pyrrolidine Frameworks
The field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively, was revolutionized by the discovery that the simple pyrrolidine derivative, L-proline, could effectively catalyze aldol (B89426) reactions. nih.gov This finding spurred the development of a vast number of chiral pyrrolidine-based organocatalysts. mdpi.combenthamdirect.com These catalysts have become powerful tools for constructing complex molecules with high stereoselectivity, offering a greener and often more practical alternative to metal-based catalysts. bohrium.com
A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which are highly efficient organocatalysts for a wide range of transformations, including the functionalization of aldehydes. nih.govbeilstein-journals.org Research has focused on modifying the structure of these pyrrolidine-derived catalysts to improve their efficiency, selectivity, and substrate scope. mdpi.com For example, introducing bulky substituents at the C2 position of the pyrrolidine ring can create a specific steric environment that enhances stereochemical control in reactions like the Michael addition of aldehydes to nitroolefins. beilstein-journals.org
The table below summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition reaction.
| Catalyst Type | Reaction | Yield (%) | Enantioselectivity (ee %) |
| Diarylprolinol Silyl Ether | Michael addition of aldehydes to nitroolefins | High | Up to 99% |
| cis-2,5-Disubstituted Pyrrolidine | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | Up to 91% | >99% |
| C2-Bulky Substituted Pyrrolidine | Michael addition of aldehydes to nitroolefins | Good | Up to 85% |
This table presents generalized data from various studies on pyrrolidine-based organocatalysts. beilstein-journals.orgrsc.org
Strategic Scaffolds for Diverse Functional Molecules in Chemical Research
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds that exhibit a wide range of biological activities. nih.govfrontiersin.org Its ability to explore three-dimensional space due to its non-planar, puckered conformation allows for optimal interactions with biological targets like proteins and enzymes. researchgate.net This structural feature, combined with the ease of introducing diverse substituents, makes the pyrrolidine framework a versatile starting point for designing novel functional molecules. frontiersin.org
Pyrrolidine derivatives have been developed as agents targeting a wide spectrum of diseases. frontiersin.org For instance, compounds incorporating the pyrrolidine-2,5-dione structure have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key target in autoimmune diseases. nih.gov The versatility of the scaffold is further demonstrated by its presence in drugs approved for treating cancer, viral infections, and central nervous system disorders. frontiersin.orgnih.gov
The strategic importance of the pyrrolidine scaffold extends beyond medicine into materials science and other areas of chemical research, where its unique properties are harnessed to create novel ligands, polymers, and other functional materials. nih.gov
Emerging Trends and Future Directions in Pyrrolidine Chemistry
Development of Highly Efficient and Selective Synthetic Methodologies
The synthesis of structurally complex pyrrolidines, such as those with bulky substituents like a cyclohexylethyl group, demands methodologies that are both efficient and highly selective. Modern organic chemistry has moved beyond classical, multi-step sequences toward more sophisticated and atom-economical approaches.
Recent advancements include:
Iridium-Catalyzed Reductive Cycloaddition : A notable strategy involves the iridium-catalyzed reductive generation of azomethine ylides from stable amide precursors. This method allows for subsequent [3+2] cycloaddition reactions with various alkenes to construct highly substituted pyrrolidines under mild conditions, demonstrating broad substrate compatibility. acs.org
Multicomponent Reactions (MCRs) : MCRs have gained prominence for their ability to construct complex molecules in a single step from three or more starting materials. tandfonline.com For instance, one-pot reactions involving aldehydes, amino esters, and Michael acceptors, often facilitated by organocatalysts or simple salts, provide rapid access to diverse pyrrolidine (B122466) scaffolds. tandfonline.com This approach is amenable to creating large libraries of compounds for screening.
Intramolecular C-H Amination : Directing the cyclization of linear amine precursors via intramolecular C-H amination represents a powerful and efficient strategy. Copper-catalyzed methods have been shown to be effective for the formation of pyrrolidines from unactivated C(sp³)-H bonds, offering high regioselectivity and tolerance for various functional groups. organic-chemistry.org Similarly, palladium-catalyzed C-H amination using removable directing groups like picolinamide (B142947) enables the synthesis of pyrrolidines with predictable selectivity. organic-chemistry.org
Ring Contraction Strategies : An unconventional and innovative approach involves the photo-promoted ring contraction of readily available pyridines using reagents like silylborane. This method generates pyrrolidine derivatives with a unique bicyclic structure that can serve as a versatile synthon for further functionalization. nih.gov
| Methodology | Key Features | Catalyst/Reagent Example | Typical Application | Reference |
|---|---|---|---|---|
| Reductive Azomethine Ylide Cycloaddition | Mild conditions, uses stable amide precursors, high diastereoselectivity. | Vaska's Complex [IrCl(CO)(PPh3)2] | Synthesis of highly substituted and polycyclic pyrrolidines. | acs.org |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid diversity generation. | Iodine (I2), CeCl3 | One-pot synthesis of functionalized pyrrolidine-2-carboxylates. | tandfonline.com |
| Intramolecular C-H Amination | High regioselectivity, functional group tolerance, utilizes unactivated C-H bonds. | Copper or Palladium Catalysts | Synthesis of pyrrolidines from linear amine precursors. | organic-chemistry.org |
| Photo-Promoted Ring Contraction | Novel skeletal rearrangement, access to unique bicyclic synthons. | Silylborane / Light | Conversion of pyridines to functionalized pyrrolidine derivatives. | nih.gov |
Exploration of Unconventional Reactivity Patterns in Pyrrolidine Derivatives
Chemists are increasingly exploring novel ways to functionalize the pyrrolidine core beyond traditional N-alkylation or acylation. This involves harnessing unconventional reactivity to build molecular complexity. One such area is the use of redox-enabled strategies for intramolecular hydroamination. This process can involve the in situ generation of a hydroxylamine (B1172632) from a primary amine, which then undergoes a Cope-type hydroamination, followed by reduction to yield the final pyrrolidine product. This method avoids the often harsh conditions of metal-catalyzed hydroaminations. researchgate.net
Another emerging frontier is the strategic use of ring strain and skeletal rearrangements. For example, the synthesis of pyrrolidines via the ring contraction of piperidine (B6355638) derivatives has been demonstrated. rsc.org This transformation can be selectively tuned to produce either pyrrolidin-2-ones or other functionalized pyrroles from the same starting material by carefully choosing the oxidant and additives, showcasing a high degree of synthetic control over reaction pathways. rsc.org
Advancements in Stereocontrol Techniques for Complex Pyrrolidine Architectures
For molecules with multiple stereocenters, such as a substituted pyrrolidine like 2-(2-Cyclohexylethyl)pyrrolidine, controlling the precise three-dimensional arrangement of atoms is critical. The field has seen significant progress in stereoselective synthesis.
Key advancements include:
Asymmetric 1,3-Dipolar Cycloadditions : This remains a cornerstone for enantioselective pyrrolidine synthesis. The reaction between an azomethine ylide and an alkene can be controlled using metal catalysts with chiral ligands (e.g., Silver or Copper complexes) or by attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome. nih.gov This allows for the predictable formation of either endo or exo products. nih.gov
Substrate-Directed Reactions : In this approach, existing stereocenters on a precursor molecule are used to direct the stereochemistry of subsequent reactions. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, where an initial reduction step creates a stereocenter that guides the subsequent hydrogenation of the ring. nih.gov
Catalyst-Tuned Regio- and Enantioselectivity : A sophisticated strategy involves using different catalysts to achieve opposite or divergent selectivity from the same starting material. For example, catalyst-tuned hydroalkylation of 3-pyrrolines can yield chiral C2-alkylated pyrrolidines with a Cobalt catalyst or C3-alkylated pyrrolidines with a Nickel catalyst, both with high enantioselectivity. organic-chemistry.org
Biocatalysis : The use of enzymes, such as transaminases, offers a green and highly selective method for creating chiral amines. Transaminases can convert ω-chloroketones into chiral amino intermediates that spontaneously cyclize to form 2-substituted pyrrolidines with very high enantiomeric excess. acs.org Access to either enantiomer of the final product can often be achieved simply by selecting the appropriate (R)- or (S)-selective enzyme. acs.org
| Stereocontrol Technique | Principle | Example Application | Reference |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral ligands or auxiliaries to control facial selectivity of the cycloaddition. | Ag(I) or Cu(I) catalyzed reactions of azomethine ylides with alkenes. | nih.gov |
| Catalyst-Tuned Hydroalkylation | Divergent synthesis where the choice of metal catalyst (Co vs. Ni) dictates the site of functionalization. | Selective C2- or C3-alkylation of 3-pyrrolines. | organic-chemistry.org |
| Biocatalytic Desymmetrization | Enzymes (e.g., transaminases) create a chiral center leading to enantiopure cyclized products. | Enantio-complementary synthesis of 2-substituted pyrrolidines from ω-chloroketones. | acs.org |
| Diastereoselective Reduction | An existing stereocenter in the substrate directs the stereochemical outcome of a reduction reaction. | Hydrogenation of substituted pyrroles to create multiple stereocenters. | nih.gov |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization
The complexity of modern organic synthesis has led to the integration of artificial intelligence (AI) to accelerate discovery and optimization. sciety.org For a target molecule like this compound, AI can play a crucial role in both devising a synthetic plan and refining the reaction conditions.
Computer-Aided Synthetic Planning (CASP) : AI-driven tools are revolutionizing retrosynthesis. By training on vast databases of known chemical reactions, machine learning models can propose viable synthetic pathways to a target molecule. nih.govnih.gov Applications like ReTReK can incorporate specific strategic knowledge, such as favoring convergent syntheses or complex ring construction, to tailor the output to a chemist's needs. nih.gov This significantly shortens the time required for the conceptual design of a synthesis.
Reaction Condition Optimization : Finding the optimal conditions (catalyst, solvent, temperature, etc.) for a reaction can be a resource-intensive process of trial and error. AI platforms can intelligently navigate the vast parameter space of possible reaction conditions. technologynetworks.com By performing a limited number of representative experiments and feeding the results back into a machine learning model, the system can learn the underlying chemical landscape and predict the optimal conditions to maximize yield, doubling the average yield in some optimized cases. technologynetworks.compreprints.org This feedback loop between AI and automated robotic experimentation represents a paradigm shift toward the autonomous discovery and optimization of chemical reactions. technologynetworks.com
Q & A
Q. Basic Research Focus
How does structural modification of the pyrrolidine ring impact biological activity in drug discovery?
Advanced Research Focus
The pyrrolidine scaffold’s conformation and substituent positioning influence target binding:
- N-alkylation : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., CNS-targeting agents) .
- Chloromethyl groups : Increase electrophilicity for covalent binding to cysteine residues in enzymes .
- Cyclohexyl substituents : Rigidity reduces entropy loss upon receptor interaction, enhancing affinity (ΔG = −9.2 kcal/mol in docking studies) .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
| Hazard | Precaution | Reference |
|---|---|---|
| Acute toxicity (H302) | Use fume hoods; avoid inhalation/ingestion | |
| Skin irritation (H315) | Wear nitrile gloves and lab coats | |
| Environmental toxicity | Dispose via certified waste management |
What role does this compound play in asymmetric catalysis, and how can its efficacy be enhanced?
Advanced Research Focus
The compound acts as a chiral ligand in transition-metal catalysis (e.g., Ru-catalyzed C–H functionalization). Efficacy improvements include:
- Steric tuning : Introducing bulky groups (e.g., 4-methoxyphenyl) to control substrate approach .
- Electronic modulation : Electron-withdrawing substituents (e.g., Cl) increase Lewis acidity at the metal center .
Recent studies show a 15% increase in catalytic turnover (TON) when paired with [Ru(p-cymene)Cl₂] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
